N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
“N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a chemical compound with the molecular formula C21H22N6O3S and a molecular weight of 438.51. It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .
Synthesis Analysis
The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involved the design and evaluation of these derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of the compound was confirmed by 1H NMR and 13C NMR, where the signals of the corresponding protons and carbon atoms were verified on the basis of their chemical shifts, multiplicities, and coupling constants .Chemical Reactions Analysis
The compound was part of a series that exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .Physical and Chemical Properties Analysis
The compound is a colorless needle-like crystal . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Theoretical Investigation and Antimalarial Applications
Theoretical investigations into sulfonamide derivatives, including compounds structurally related to N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, have shown significant antimalarial activity. These studies utilize computational calculations and molecular docking to evaluate the reactivity and potential therapeutic applications of these compounds, highlighting their role in combating malaria and potentially other viral infections like COVID-19 (Fahim & Ismael, 2021).
Pharmaceutical Patent Landscape
Research into the patent landscape for pharmaceutical compounds, including pyridazino and acetamide derivatives, provides insight into the diversity of biological activities these molecules can possess, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This broad spectrum of potential applications underlines the importance of such compounds in drug discovery and development processes (Habernickel, 2002).
Synthesis and Antimicrobial Activity
The synthesis of novel pyridazine, thieno[2,3-c]pyridazine, and pyrimidothienopyridazine derivatives having sulfonamido moieties has been explored, highlighting their potential as antimicrobial agents. These studies emphasize the chemical versatility of sulfonamide compounds and their relevance in developing new antimicrobial strategies (Al-Kamali & Al-Hazmi, 2014).
Alzheimer's Disease Therapy
Compounds structurally related to this compound have been identified as promising candidates for Alzheimer's disease therapy. These molecules exhibit potent inhibitory activity against acetylcholinesterase (AChE) and amyloid β aggregation, key targets in Alzheimer's disease treatment. This research underlines the therapeutic potential of such compounds in neurodegenerative disease management (Umar et al., 2019).
Heterocyclic Chemistry Applications
The utility of N-1-Naphthyl-3-oxobutanamide and related compounds in heterocyclic synthesis has been demonstrated, showing their ability to yield a variety of biologically active molecules. These synthetic methodologies contribute to the development of new therapeutic agents by enabling the creation of diverse heterocyclic compounds that could possess various biological activities (Hussein et al., 2009).
Future Directions
Mechanism of Action
Target of Action
Related compounds have shown significant activity on the kinase p70s6kβ , which could suggest a potential target for this compound.
Mode of Action
Based on the activity of related compounds, it can be inferred that it might interact with its target kinase, potentially leading to changes in the kinase’s activity .
Result of Action
Related compounds have shown to induce apoptosis in certain cell lines , suggesting a potential cytotoxic effect.
Properties
IUPAC Name |
N-[4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-16(28)23-17-5-7-18(8-6-17)31(29,30)27-14-12-26(13-15-27)21-10-9-20(24-25-21)19-4-2-3-11-22-19/h2-11H,12-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSGYQJHDRKAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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